
2-(Hexylamino)-4-oxo-4-(o-tolylamino)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reactivity of the compound and the conditions under which it reacts .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, stability, and reactivity .Scientific Research Applications
Sorption and Environmental Interaction
One area of relevant research is the sorption of similar compounds to soil, organic matter, and minerals, highlighting how these substances interact with the environment. Studies have focused on phenoxy herbicides, which share a similarity in terms of functional groups with 2-(Hexylamino)-4-oxo-4-(o-tolylamino)butanoic acid. These interactions are crucial for understanding the environmental fate and behavior of such compounds (Werner, Garratt, & Pigott, 2012).
Biochemical Applications
Betalains, another related group, are vacuolar pigments that have been extensively studied for their chemistry and biochemistry. The research on betalains provides insights into the synthesis and applications of naturally occurring compounds with complex structures (Khan & Giridhar, 2015). This information can be pivotal when considering the biochemical or pharmaceutical applications of 2-(Hexylamino)-4-oxo-4-(o-tolylamino)butanoic acid.
Photocarcinogenesis and Skin Applications
Studies have also delved into the applications of hydroxy acids in cosmetic and therapeutic formulations for the skin, evaluating their safety and biological mechanisms. This research might offer a framework for assessing the potential dermatological applications of 2-(Hexylamino)-4-oxo-4-(o-tolylamino)butanoic acid, given its structural similarity to hydroxy acids (Kornhauser, Coelho, & Hearing, 2010).
Industrial and Biotechnological Applications
The modification and grafting of chemical structures for enhanced industrial and biotechnological applications is a burgeoning field. For instance, hydroxyethylcellulose has been grafted with various polymers to create new biomaterials for diverse applications, including drug delivery and absorbents (Noreen et al., 2020). This suggests potential avenues for the modification of 2-(Hexylamino)-4-oxo-4-(o-tolylamino)butanoic acid to enhance its properties for specific uses.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-(hexylamino)-4-(2-methylanilino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-3-4-5-8-11-18-15(17(21)22)12-16(20)19-14-10-7-6-9-13(14)2/h6-7,9-10,15,18H,3-5,8,11-12H2,1-2H3,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYFANKQGWXQLOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC(CC(=O)NC1=CC=CC=C1C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Hexylamino)-4-oxo-4-(o-tolylamino)butanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

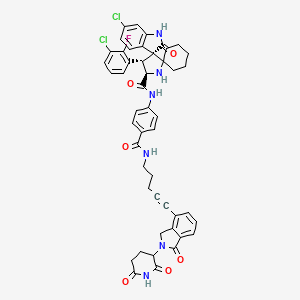
![(8R)-8-Hydroxy-2-methyl-7,8-dihydro-6H-pyrrolo[2,1-c][1,2,4]triazine-3,4-dione](/img/structure/B2951640.png)



![N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-2-phenylethanesulfonamide](/img/structure/B2951645.png)
![2-([1,1'-Biphenyl]-4-yl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)ethanone](/img/structure/B2951647.png)
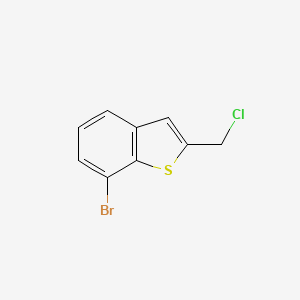
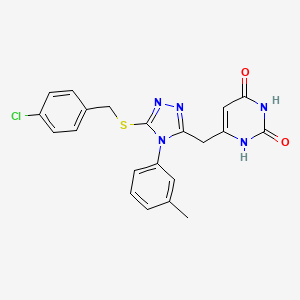
![3-[(Cyclohexylcarbonyl)amino]-3-(4-isopropylphenyl)propanoic acid](/img/structure/B2951654.png)
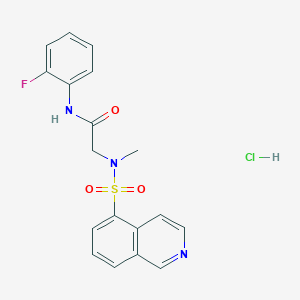

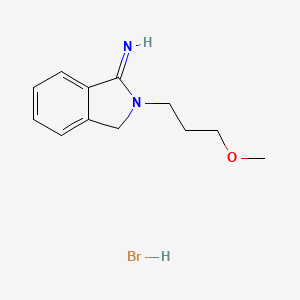
![N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2951660.png)